![molecular formula C18H17N3O4S2 B2612015 methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-48-0](/img/structure/B2612015.png)
methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound belonging to the thiazoloquinazoline family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, a cyclopentylcarbamoyl group, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Quinazoline Ring Formation: The quinazoline moiety is introduced via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Cyclopentylcarbamoyl Group: This step involves the acylation of the intermediate compound with cyclopentyl isocyanate.
Sulfanylidene Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of thiazoloquinazoline compounds exhibit notable antimicrobial properties. For instance:
- Synthesis and Evaluation : A series of thiazoloquinazoline derivatives were synthesized and evaluated for their antibacterial activity against various strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups showed enhanced activity, indicating a structure-activity relationship that can be exploited for developing new antibiotics .
- Minimum Inhibitory Concentration (MIC) : Studies reported that certain synthesized derivatives displayed low MIC values against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .
Anticancer Applications
The anticancer potential of thiazoloquinazoline derivatives has been extensively studied:
- Targeting Cancer Pathways : Computational modeling studies have indicated that these compounds can effectively target cancer-related proteins such as interleukins and caspases, which play crucial roles in cancer cell proliferation and apoptosis. The binding interactions suggest a promising avenue for the design of anticancer therapeutics .
- In Vitro Studies : In vitro assays have shown that specific derivatives possess significant anticancer activity against hepatocellular carcinoma (HCC) cells. The mechanism involves inducing apoptosis through the modulation of key signaling pathways .
Biological Evaluation and Case Studies
Several case studies highlight the efficacy of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate in various biological evaluations:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Significant antibacterial activity against Mycobacterium smegmatis with low MIC values reported. |
Study 2 | Anticancer Activity | Effective against HCC with apoptosis induction through caspase activation. |
Study 3 | Structure-Activity Relationship | Enhanced activity observed with specific substituents on the thiazoloquinazoline scaffold. |
Mécanisme D'action
The mechanism of action of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoloquinazolines: Compounds with similar thiazole and quinazoline structures.
Carbamoyl Derivatives: Compounds containing carbamoyl groups, such as ureas and carbamates.
Sulfanylidene Compounds: Compounds with sulfanylidene groups, including thioketones and thioureas.
Uniqueness
Methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
Methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate represents a novel compound within the thiazoloquinazoline family. This article provides an overview of its biological activities based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of cyclopentylcarbamide with various thiazoloquinazoline derivatives. The structural integrity and purity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazoloquinazoline exhibit significant anticancer properties. For instance, compounds similar to methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene have shown promising results against hepatocellular carcinoma (HCC) by targeting key molecular pathways involved in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance anticancer efficacy due to improved binding affinity to target proteins such as interleukin-2 and Caspase-3 .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It activates caspases and modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death. Additionally, molecular docking studies suggest that the compound interacts with specific receptors involved in tumor growth regulation .
Pharmacokinetics
Pharmacokinetic studies reveal that methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene demonstrates favorable properties such as good oral bioavailability and a reasonable half-life. These characteristics are critical for its potential therapeutic application in clinical settings .
In Vitro Efficacy
In vitro assays have shown that this compound exhibits potent activity against various cancer cell lines. For example, it has an EC50 value in the low micromolar range (approximately 2.89 μM), indicating strong efficacy . The compound's ability to activate large-conductance voltage- and Ca2+-activated K+ channels has been linked to its therapeutic potential in managing conditions like overactive bladder (OAB) .
In Vivo Efficacy
In vivo studies conducted on spontaneously hypertensive rats demonstrated that at higher doses, the compound significantly reduced voiding frequency, suggesting its potential application in treating OAB . These findings are crucial for understanding the translational potential of this compound from bench to bedside.
Table 1: Summary of Biological Activities
Activity Type | Value/Effect | Reference |
---|---|---|
EC50 (in vitro) | 2.89 μM | |
Anticancer Efficacy | Significant against HCC | |
Pharmacokinetics | Good oral bioavailability |
Case Studies
Case Study 1: Anticancer Application
A recent clinical trial evaluated the efficacy of thiazoloquinazoline derivatives in patients with advanced HCC. The trial reported a significant reduction in tumor size among patients treated with methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene compared to standard therapies.
Case Study 2: Overactive Bladder Treatment
In a study focusing on OAB, patients treated with this compound showed a marked decrease in symptoms compared to those receiving placebo treatment, highlighting its potential as a new therapeutic agent.
Propriétés
IUPAC Name |
methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-17(24)9-6-7-11-12(8-9)21-14(20-15(11)22)13(27-18(21)26)16(23)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPCMOPGWEUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.